ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-isopropylphenyl group at position 3 and a 4-(N,N-diethylsulfamoyl)benzamido substituent at position 3. The structural complexity of this compound, including the sulfamoylbenzamido moiety and isopropylphenyl group, distinguishes it from simpler analogs and may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O6S2/c1-6-32(7-2)41(37,38)22-15-11-20(12-16-22)26(34)30-27-24-23(17-40-27)25(29(36)39-8-3)31-33(28(24)35)21-13-9-19(10-14-21)18(4)5/h9-18H,6-8H2,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSOOTUWSGBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant biological implications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thieno[3,4-d]pyridazine core, substituted with various functional groups that enhance its biological activity. The presence of the N,N-diethylsulfamoyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
- Modulation of Ion Channels : Preliminary studies suggest that it may affect calcium channels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, protecting cells from oxidative stress.
Pharmacological Effects
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation in vitro | |
| Neuroprotective | Protects neurons from damage |
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of triple-negative breast cancer (TNBC) cells by inducing apoptosis through ER stress pathways and MEK/ERK signaling modulation. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
- Antimicrobial Properties : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus.
- Inflammation Reduction : In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- Molecular Docking Studies : These studies have revealed strong binding affinities to key proteins involved in cancer progression and inflammation, indicating potential as a therapeutic agent.
- In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, with no significant adverse effects reported at therapeutic doses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Aromatic Groups at Position 3 : Electron-withdrawing groups (e.g., 4-F, 4-Cl, 4-Br) enhance tau aggregation inhibition by stabilizing interactions with hydrophobic pockets in tau fibrils . The 4-isopropylphenyl group in the target compound introduces steric bulk, which may improve binding selectivity but reduce solubility.
Ester Group Impact on Pharmacokinetics
- Ethyl vs. Isopropyl Esters : Isopropyl esters (e.g., compound 10) exhibit higher lipophilicity (logP), favoring blood-brain barrier penetration, as demonstrated in brain-penetrant tau inhibitors . The ethyl ester in the target compound may balance solubility and permeability.
- Carboxylic Acid Derivatives : Hydrolysis of the ester (e.g., compound 11) increases polarity, reducing CNS penetration but improving aqueous solubility for peripheral applications .
NMR and Spectroscopic Insights
- NMR Shifts : In analogs like compound 26, the NH2 group at position 5 resonates at δ 6.06 ppm (<sup>1</sup>H), while aromatic protons in the 4-chlorophenyl group appear at δ 7.33–7.66 ppm . The target compound’s 4-isopropylphenyl group is expected to show upfield shifts due to steric shielding, and the sulfamoylbenzamido group may exhibit distinct <sup>13</sup>C signals near δ 40–50 ppm (diethyl groups) .
- IR and MS Data : Sulfonamide moieties typically show IR stretches at ~1150 cm<sup>−1</sup> (S=O), while ester carbonyls appear at ~1700 cm<sup>−1</sup> .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
